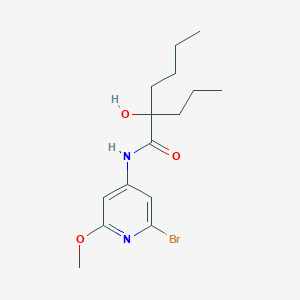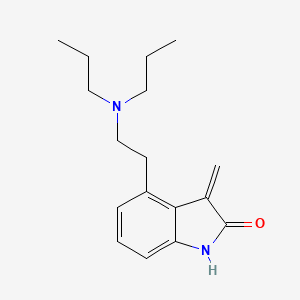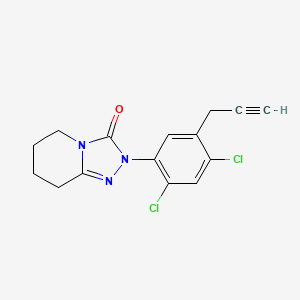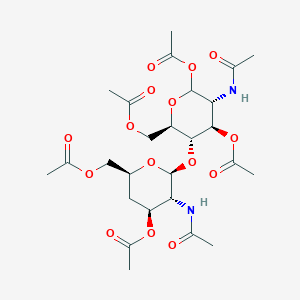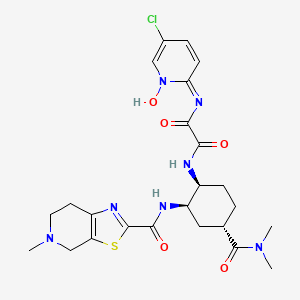
4(S)-Edoxaban Pyridine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(S)-Edoxaban Pyridine N-Oxide: is a derivative of Edoxaban, an oral anticoagulant that inhibits factor Xa The addition of the pyridine N-oxide moiety enhances its chemical properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(S)-Edoxaban Pyridine N-Oxide typically involves the oxidation of the pyridine ring in Edoxaban. Common oxidizing agents used include peracids such as peracetic acid and perbenzoic acid . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the pyridine ring without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing pyridine N-oxides .
Análisis De Reacciones Químicas
Types of Reactions: 4(S)-Edoxaban Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized using strong oxidizing agents.
Reduction: It can be reduced back to its parent pyridine form under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like peracetic acid and perbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine compounds.
Substitution: Substituted pyridine N-oxide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4(S)-Edoxaban Pyridine N-Oxide is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique electronic properties make it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s anticoagulant properties are of significant interest in medicinal chemistry. Researchers are exploring its potential as a therapeutic agent for preventing and treating thromboembolic disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 4(S)-Edoxaban Pyridine N-Oxide involves its interaction with factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The pyridine N-oxide moiety enhances the compound’s binding affinity and specificity towards factor Xa .
Comparación Con Compuestos Similares
Pyridine N-Oxide: A simpler analog with similar electronic properties but lacking the anticoagulant activity of 4(S)-Edoxaban Pyridine N-Oxide.
Nicotinic Acid N-Oxide: Used as a precursor in the synthesis of various pharmaceuticals.
2,3,5-Trimethylpyridine N-Oxide: A precursor to the drug omeprazole.
Uniqueness: this compound stands out due to its dual functionality as an anticoagulant and a versatile chemical reagent. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications .
Propiedades
Fórmula molecular |
C24H30ClN7O5S |
|---|---|
Peso molecular |
564.1 g/mol |
Nombre IUPAC |
N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
Clave InChI |
KLUIGRKENSYXRW-JLJPHGGASA-N |
SMILES isomérico |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
SMILES canónico |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




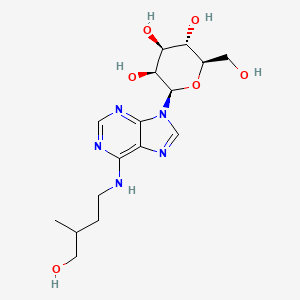
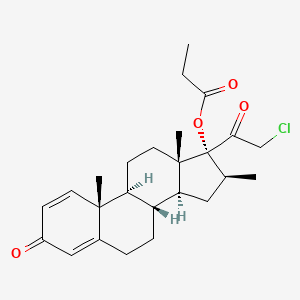

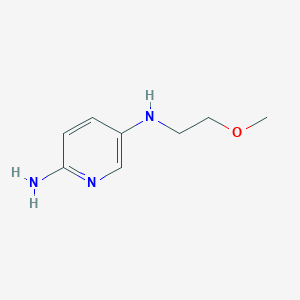
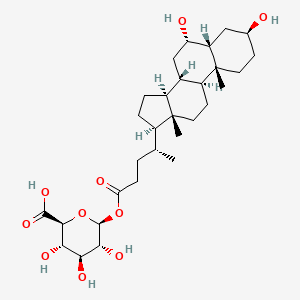
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
